Prazosin-d8

Overview

Description

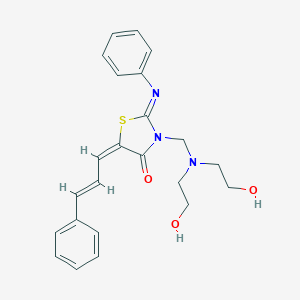

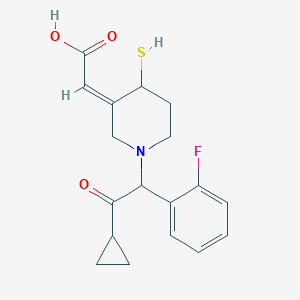

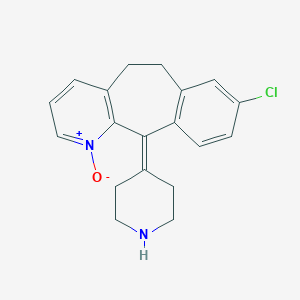

Prazosin-d8 is a deuterium-labeled analog of Prazosin . Prazosin is an adrenergic α, α 2B -adrenoceptor and a potent melatonin MT3 receptor antagonist .

Molecular Structure Analysis

The molecular formula of Prazosin-d8 is C19H13D8N5O4 . The formal name is [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl-2,2,3,3,5,5,6,6-d8]-2-furanyl-methanone .Physical And Chemical Properties Analysis

Prazosin-d8 has a molecular weight of 391.45 . It is a solid at room temperature . It is soluble in chloroform and sparingly soluble in methanol .Scientific Research Applications

Anti-Quorum Sensing Activities

Prazosin has been evaluated for its anti-quorum sensing activities against Gram-negative bacteria such as Pseudomonas aeruginosa, Proteus mirabilis, and Serratia marcescens . Quorum sensing (QS) plays a crucial role in regulating virulence factor production, thus could be considered as the bacterial communication system in the bacterial population . Prazosin significantly downregulates the expression of QS-encoding genes and shows a considerable ability to compete on QS proteins in tested strains . It can significantly diminish biofilm formation and production of virulent enzymes and mitigate the virulence factors of tested strains .

Antihypertensive Agent

Prazosin is a member of a new class of antihypertensive agents . It appears to exert its antihypertensive effect by relaxation of peripheral arterioles as a consequence of functional blockade of postsynaptic a-adrenoceptors, rather than by a direct relaxation of arteriolar vascular muscle .

Treatment of Hypertension

Prazosin has been used in the treatment of hypertension . It has been evaluated in clinical trials as a sole agent for the treatment of hypertension .

Treatment of Renal Function Impairment

Prazosin has been used in the treatment of patients with hypertension and renal function impairment .

Vasodilator

Prazosin is a vasodilator . It has been used in the treatment of mild hypertension .

Treatment of Essential Hypertension

Prazosin has been used in the treatment of essential hypertension .

Mechanism of Action

Target of Action

Prazosin-d8, a deuterium-labeled analog of Prazosin , primarily targets alpha-1 adrenergic receptors . These receptors play a crucial role in regulating blood pressure . They are postsynaptic, located after the nerve junction, or space between a nerve fiber and target tissue .

Mode of Action

Prazosin-d8, like Prazosin, is an alpha-blocker . It exerts its antihypertensive effect by relaxation of peripheral arterioles as a consequence of functional blockade of postsynaptic alpha-adrenoceptors . This differs from other alpha-adrenoceptor blocking drugs such as phentolamine, which act at pre- as well as postsynaptic alpha-adrenoceptors .

Biochemical Pathways

Prazosin-d8, through its action on alpha-1 adrenergic receptors, affects various biochemical pathways. For instance, it has been shown to increase antioxidant capacity and attenuate apoptotic pathways by increasing the bcl-2 levels and decreasing the expression of Bax and caspase 3 enzymes .

Pharmacokinetics

Prazosin, the parent compound of Prazosin-d8, is extensively metabolized by the liver and has high first-pass metabolism and low oral bioavailability . It is highly (92 to 97%) bound to human plasma proteins (albumin and α1-acid glycoprotein) and the extent of binding is independent of the plasma concentration of the drug in the range of 20 to 150ng/ml . Only 6% of prazosin is excreted unchanged, mainly in the urine . The two main metabolites (0-demethylated) are almost completely excreted in bile .

Action Environment

The action of Prazosin-d8, like most drugs, can be influenced by various environmental factors. It’s worth noting that the disposition of Prazosin, the parent compound, is modified in chronic renal failure and in congestive heart failure . In both cases, the plasma free fraction of Prazosin is increased and plasma elimination half-life is longer . This suggests that the patient’s health status can influence the drug’s action.

Safety and Hazards

Future Directions

Prazosin, the non-deuterated analogue of Prazosin-d8, has been demonstrated effective in randomized controlled trials (RCTs) for posttraumatic stress disorder (PTSD) trauma nightmares, distressed awakenings, daytime hyperarousal symptoms, and global clinical function . This suggests potential future directions for the use of Prazosin-d8 in similar applications.

properties

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22)/i5D2,6D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENZQIKPVFGBNW-YEBVBAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4=CC=CO4)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649145 | |

| Record name | [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)(~2~H_8_)piperazin-1-yl](furan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prazosin-d8 | |

CAS RN |

1006717-55-0 | |

| Record name | [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)(~2~H_8_)piperazin-1-yl](furan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.